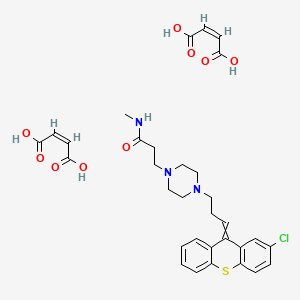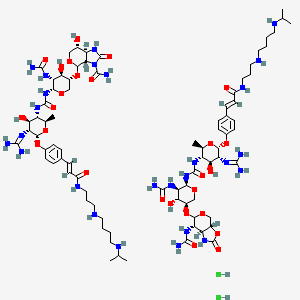
Idralfidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Idralfidine is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It belongs to the class of indole derivatives, which are known for their diverse biological activities and importance in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Idralfidine typically involves the construction of the indole ring system, which can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to construct the indole core . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Idralfidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroindoles, which have significant applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Idralfidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Idralfidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The compound’s effects are mediated through pathways involving calcium channels and other signaling molecules .
Comparaison Avec Des Composés Similaires
Idralfidine is compared with other indole derivatives, such as:
Isradipine: A dihydropyridine calcium channel blocker used for hypertension.
Ivabradine: A heart rate-lowering agent that selectively inhibits If channels.
Uniqueness
This compound’s uniqueness lies in its versatile reactivity and broad spectrum of biological activities. Unlike other indole derivatives, it exhibits a unique combination of chemical stability and reactivity, making it suitable for various applications in research and industry .
List of Similar Compounds
- Isradipine
- Ivabradine
- Indomethacin
- Pindolol
- Panobinostat
This compound’s diverse applications and unique properties make it a compound of significant interest in multiple fields of scientific research.
Propriétés
Numéro CAS |
95668-39-6 |
|---|---|
Formule moléculaire |
C11H15ClN4O |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
4-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol;hydrochloride |
InChI |
InChI=1S/C11H14N4O.ClH/c1-8-6-10(16)3-2-9(8)7-14-15-11-12-4-5-13-11;/h2-3,6-7,16H,4-5H2,1H3,(H2,12,13,15);1H/b14-7+; |
Clé InChI |
YUFXJTOCLPFKFK-FJUODKGNSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)O)/C=N/NC2=NCCN2.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)O)C=NNC2=NCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859801.png)


